2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with the molecular formula C13H15BBrNO2. This compound is notable for its use in various chemical reactions and applications, particularly in the field of organic synthesis and materials science.
Preparation Methods
The synthesis of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a brominated benzonitrile derivative. One common method includes the reaction of 2-bromo-6-iodobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boron atom in the dioxaborolane ring plays a crucial role in facilitating these reactions .
Comparison with Similar Compounds
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be compared with other similar compounds, such as:
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a benzonitrile ring.
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a methoxy group and a pyridine ring, offering different reactivity and applications.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Used in materials science for its electronic properties.
These comparisons highlight the unique properties and applications of this compound, particularly its versatility in organic synthesis and materials science.
Properties
IUPAC Name |
2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQKWDDUSBWPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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